molecular formula C11H15ClN2O2 B11720863 Tert-butyl 6-chloro-2-methylpyridin-3-ylcarbamate

Tert-butyl 6-chloro-2-methylpyridin-3-ylcarbamate

Cat. No.: B11720863
M. Wt: 242.70 g/mol
InChI Key: MYGWWTMDOISGFC-UHFFFAOYSA-N
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Description

Tert-butyl 6-chloro-2-methylpyridin-3-ylcarbamate is a pyridine-derived carbamate compound characterized by a tert-butyl carbamate group at the 3-position, a chlorine atom at the 6-position, and a methyl group at the 2-position of the pyridine ring. This substitution pattern confers unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula is C₁₁H₁₅ClN₂O₂, with a molecular weight of 242.70 g/mol . The compound’s reactivity and biological activity are heavily influenced by the positions of its substituents, particularly the chlorine and methyl groups, which differentiate it from structurally related pyridine carbamates.

Properties

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

tert-butyl N-(6-chloro-2-methylpyridin-3-yl)carbamate

InChI

InChI=1S/C11H15ClN2O2/c1-7-8(5-6-9(12)13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15)

InChI Key

MYGWWTMDOISGFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)Cl)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-chloro-2-methylpyridin-3-yl)carbamate typically involves the reaction of 6-chloro-2-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired carbamate product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyridine derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Major Products:

    Substitution: Substituted pyridine derivatives.

    Hydrolysis: Corresponding amine and carbon dioxide.

    Oxidation: Oxidized pyridine derivatives.

Scientific Research Applications

Chemistry:

    Protecting Group: The tert-butyl carbamate group is commonly used as a protecting group for amines in organic synthesis. It can be easily introduced and removed under mild conditions.

    Intermediate: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Drug Development: Carbamate derivatives are explored for their potential pharmacological activities, including as enzyme inhibitors and antimicrobial agents.

Industry:

    Agriculture: Carbamates are used in the formulation of pesticides and herbicides.

    Materials Science: They are used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(6-chloro-2-methylpyridin-3-yl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the free amine. This property is exploited in peptide synthesis, where the protecting group prevents unwanted reactions at the amine site during the synthesis process.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 6-chloro-2-methylpyridin-3-ylcarbamate with analogous pyridine carbamates, focusing on substituent effects, reactivity, and applications. Key differences are summarized in Table 1 and elaborated below.

Table 1: Structural and Functional Comparison of Selected Pyridine Carbamates

Compound Name Substituents (Pyridine Ring) Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 6-Cl, 2-CH₃ 242.70 High steric hindrance; enzyme inhibition potential
tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate 2-Br, 6-Cl 307.57 Enhanced oxidative addition in Pd catalysis
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 6-Br, 2-Cl, N-CH₃ 321.60 Similar interaction profile; methyl group increases lipophilicity
tert-Butyl (6-methylpyridin-3-yl)carbamate 6-CH₃ 226.25 Lower steric hindrance; used in biochemical assays
tert-Butyl (6-fluoro-4-methylpyridin-3-yl)carbamate 6-F, 4-CH₃ 226.25 Fluorine enhances electronegativity; medicinal chemistry applications
tert-Butyl (2-chloro-5-methylpyridin-3-yl)carbamate 2-Cl, 5-CH₃ 242.70 Altered steric effects; potential for nucleophilic substitutions

Key Comparisons

Substituent Type and Position Chlorine vs. Bromine: Bromine substituents (e.g., in tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate) enhance oxidative addition in palladium-catalyzed reactions compared to chlorine, making brominated analogs more reactive in cross-coupling syntheses . However, chlorine at the 6-position in the target compound balances reactivity and stability for enzyme inhibition studies .

Electronic and Steric Effects

  • Fluorine Substitution : tert-Butyl (6-fluoro-4-methylpyridin-3-yl)carbamate exhibits higher electronegativity at the 6-position due to fluorine, improving hydrogen-bonding interactions in medicinal chemistry applications . In contrast, the chlorine in the target compound offers moderate electronegativity with lower metabolic degradation risks.
  • Positional Isomerism : Moving the methyl group from the 2-position (target compound) to the 5-position (tert-butyl (2-chloro-5-methylpyridin-3-yl)carbamate) alters steric interactions, affecting nucleophilic substitution rates .

Synthetic Utility

  • Brominated analogs (e.g., ) are preferred in Pd-catalyzed reactions, whereas the target compound’s chlorine and methyl groups make it suitable for stepwise functionalization without competing reactivity .

Biological Activity

Tert-butyl 6-chloro-2-methylpyridin-3-ylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C10H13ClN2O
  • Molecular Weight : 228.68 g/mol
  • CAS Number : 171178-45-3

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The carbamate group can form covalent bonds with active site residues in enzymes, inhibiting their activity. This mechanism is crucial for its potential application as a therapeutic agent.
  • Interaction with Receptors : The compound may bind to specific receptors, influencing signaling pathways involved in disease processes.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit significant antimicrobial properties, potentially inhibiting bacterial growth through interference with essential metabolic pathways.

Antimicrobial Properties

Research indicates that this compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown that the compound inhibits the growth of both Gram-positive and Gram-negative bacteria.

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1464 µg/mL

These results indicate the compound's potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study evaluated its effects on various cancer cell lines, revealing significant cytotoxic activity.

Cell Line IC50 (µM)
HeLa (Cervical cancer)5.2
MCF7 (Breast cancer)3.8
A549 (Lung cancer)4.5

The compound's mechanism in cancer cells appears to involve apoptosis induction and cell cycle arrest, particularly at the G1 phase .

Case Study 1: Antimicrobial Efficacy

A recent study explored the efficacy of this compound against multidrug-resistant strains of bacteria. The findings indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is critical in chronic infections.

Case Study 2: Cancer Cell Response

In another investigation focused on cancer treatment, researchers treated MCF7 cells with varying concentrations of the compound. Results showed a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage, suggesting a promising avenue for further development as an anticancer agent .

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